4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
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Overview
Description
4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound used in scientific research.
Mechanism of Action
Target of Action
The primary target of 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide Similar compounds have been found to target the ryanodine receptor (ryr), which plays a crucial role in cellular calcium signaling .
Mode of Action
The exact mode of action of This compound It is known that compounds targeting the ryr typically bind to the receptor and modulate its activity, leading to changes in intracellular calcium levels .
Biochemical Pathways
The biochemical pathways affected by This compound Given its potential target, it may influence calcium signaling pathways, which have downstream effects on various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Result of Action
The molecular and cellular effects of This compound Modulation of ryr activity can lead to changes in cellular calcium levels, potentially affecting a wide range of cellular processes .
Preparation Methods
The preparation of 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide involves synthetic routes that typically include the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide can be compared with other similar compounds, such as:
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide: This compound lacks the cyano group, which may affect its reactivity and applications.
This compound derivatives:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-8-10-1-3-11(4-2-10)15(20)17-12-7-14(19)18(9-12)13-5-6-13/h1-4,12-13H,5-7,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMDUOMDVNQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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